Midazolam 2,5-Dioxide-d6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1215321-98-4 |

|---|---|

Molekularformel |

C18H13ClFN3O2 |

Molekulargewicht |

363.8 g/mol |

IUPAC-Name |

8-chloro-3,4,4-trideuterio-6-(2-fluorophenyl)-2,5-dioxido-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepine-2,5-diium |

InChI |

InChI=1S/C18H13ClFN3O2/c1-11-21(24)9-13-10-22(25)18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3/i1D3,9D,10D2 |

InChI-Schlüssel |

WBIWFQPWSUQUEA-PKRPFQJCSA-N |

Isomerische SMILES |

[2H]C1=C2C([N+](=C(C3=C(N2C(=[N+]1[O-])C([2H])([2H])[2H])C=CC(=C3)Cl)C4=CC=CC=C4F)[O-])([2H])[2H] |

Kanonische SMILES |

CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=[N+](C2)[O-])C4=CC=CC=C4F)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Midazolam 2,5-Dioxide-d6: A Technical Guide for Researchers

For Research Use Only. Not for use in diagnostic procedures.

This document provides a comprehensive technical overview of Midazolam 2,5-Dioxide-d6, a deuterated internal standard essential for the accurate quantification of midazolam and its metabolites in complex biological matrices. Designed for researchers, scientists, and drug development professionals, this guide details its chemical properties, a representative synthetic pathway, and its application in analytical methodologies.

Core Compound Identity and Properties

This compound is a stable, isotopically labeled analog of a potential metabolite of Midazolam. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift from the unlabeled analyte, enabling precise quantification while co-eluting chromatographically. This minimizes the impact of matrix effects and variations in instrument response, ensuring high accuracy and reproducibility in pharmacokinetic and metabolic studies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Comment |

| Chemical Name | 8-chloro-6-(2-fluorophenyl)-1-(methyl-d3)-4H-imidazo[1,5-a][1][2]benzodiazepine-3,4,4-d3 2,5-dioxide | Systematic Name |

| CAS Number | 1215321-98-4 | [3] |

| Molecular Formula | C₁₈H₇D₆ClFN₃O₂ | [3] |

| Molecular Weight | ~363.81 g/mol | [4] |

| Appearance | Pale Yellow Solid (Typical) | General observation for similar compounds |

| Purity | ≥98% (Typical) | Standard for analytical reagents |

| Storage | 2-8°C, under inert atmosphere | [5] |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Typical for benzodiazepine (B76468) derivatives |

Representative Synthesis Pathway

While the precise, proprietary synthesis protocol for this compound is not publicly available, a plausible multi-step synthetic route can be conceptualized based on established benzodiazepine chemistry, deuteration techniques, and N-oxidation reactions.

A potential synthetic workflow is outlined below. This is a representative pathway and may not reflect the actual industrial manufacturing process.

References

A Technical Guide to Midazolam 2,5-Dioxide-d6: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Midazolam 2,5-Dioxide-d6, a deuterated analog of a midazolam metabolite. The focus is on its chemical properties, synthesis, and its critical role as an internal standard in pharmacokinetic and metabolic studies.

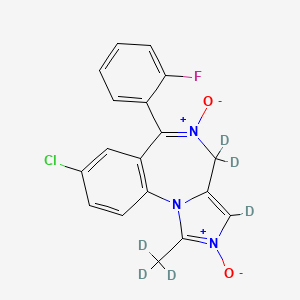

Chemical Structure and Properties

This compound is the deuterium-labeled form of Midazolam 2,5-Dioxide. Its systematic name is 8-chloro-6-(2-fluorophenyl)-1-(methyl-d3)-4H-imidazo[1,5-a][1][2]benzodiazepine-2,5-dioxide-(imidazo-d3). The deuterium (B1214612) atoms are strategically placed to ensure stability and minimize kinetic isotope effects, making it an ideal internal standard for mass spectrometry-based quantification of midazolam and its metabolites.

The core structure consists of a benzodiazepine (B76468) ring fused to an imidazole (B134444) ring. Key features include a 2-fluorophenyl group at the 6-position, a chlorine atom at the 8-position, and two oxide moieties at the 2 and 5 positions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Systematic Name | 8-chloro-6-(2-fluorophenyl)-1-(methyl-d3)-4H-imidazo[1,5-a][1][2]benzodiazepine-2,5-dioxide-(imidazo-d3) |

| Molecular Formula | C₁₈H₇D₆ClFN₃O₂ |

| Molecular Weight | 363.81 g/mol [2] |

| CAS Number | 1215321-98-4[2] |

| Appearance | (Typically a white to off-white solid) |

| Application | Isotope-labeled internal standard for bioanalytical assays[1] |

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process adapted from established methods for midazolam synthesis.[3][4] Deuterium is introduced at specific stages using deuterated reagents. The following diagram outlines a plausible synthetic workflow.

Mechanism of Action of Midazolam

While this compound itself is primarily used as a research tool, its parent compound, midazolam, exerts its therapeutic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][5]

Midazolam binds to the benzodiazepine site on the GABA-A receptor, a ligand-gated chloride ion channel.[1] This binding allosterically modulates the receptor, increasing the affinity of GABA for its own binding site.[1] The potentiation of GABAergic neurotransmission results in an increased frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[6][7] This cellular mechanism underlies the sedative, anxiolytic, and amnestic properties of midazolam.[5]

Experimental Protocols and Applications

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of midazolam and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its use is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of pharmacokinetic studies.[8]

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical or preclinical pharmacokinetic study of midazolam where this compound would be utilized.

General LC-MS/MS Protocol for Midazolam Quantification

This protocol is a composite based on published methods for midazolam analysis.[8][9][10] Specific parameters should be optimized for the instrument in use.

1. Sample Preparation (Protein Precipitation Method)

-

To 100 µL of plasma sample (or standard/QC), add 20 µL of this compound working solution (as internal standard).

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new vial for injection.

2. Liquid Chromatography Conditions

| Parameter | Example Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

3. Tandem Mass Spectrometry Conditions

| Parameter | Example Value |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Midazolam) | To be determined empirically (e.g., m/z 326.1 -> 291.1) |

| MRM Transition (this compound) | To be determined empirically (e.g., m/z 364.8 -> 319.2) |

| Collision Energy | Optimize for each transition |

| Source Temperature | 500°C |

Table 2: Representative Performance Characteristics of LC-MS/MS Assays for Midazolam

| Parameter | Typical Range | Source |

| Linearity Range | 0.1 - 250 ng/mL | [8] |

| Lower Limit of Quantitation (LLOQ) | 0.1 pg/mL - 0.1 ng/mL | [8][10] |

| Intra- and Inter-day Precision (%CV) | < 15% | [8] |

| Accuracy (%Bias) | Within ±15% (85-115%) | [8] |

| Recovery | > 80-90% | [8][9] |

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its stable isotopic label allows for highly accurate and precise quantification of midazolam and its metabolites in complex biological matrices. The experimental protocols and workflows provided in this guide serve as a foundation for the development of robust bioanalytical methods essential for advancing drug development and clinical pharmacology research.

References

- 1. What is the mechanism of Midazolam Hydrochloride? [synapse.patsnap.com]

- 2. Actions of midazolam on GABAergic transmission in substantia gelatinosa neurons of adult rat spinal cord slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose-finding and pharmacokinetic study of intramuscular midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A pharmacokinetic and pharmacodynamic study, in healthy volunteers, of a rapidly absorbed intranasal midazolam formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of midazolam and sevoflurane on the GABAA receptors with alternatively spliced variants of the γ2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, 1'-hydroxymidazolam, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A highly sensitive LC-MS-MS assay for analysis of midazolam and its major metabolite in human plasma: applications to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An ultra-sensitive LC-MS/MS method to determine midazolam levels in human plasma: development, validation and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Midazolam 2,5-Dioxide-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Midazolam 2,5-Dioxide-d6, a deuterated analog of a Midazolam metabolite. This document is intended for an audience with a professional background in chemistry and pharmacology. This compound is a valuable tool in pharmacokinetic and metabolic studies, primarily utilized as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. Its deuterated nature allows for precise quantification of Midazolam and its metabolites in biological samples.

Chemical Identity and Properties

This compound is a stable, isotopically labeled form of a potential Midazolam N-oxide metabolite. The deuterium (B1214612) labeling provides a distinct mass signature, essential for its role as an internal standard in quantitative bioanalysis.

| Property | Value |

| Systematic Name | 8-chloro-6-(2-fluorophenyl)-1-(methyl-d3)-4H-imidazo[1,5-a][1][2]benzodiazepine-2,5-dioxide (positions of remaining d3 unspecified) |

| Molecular Formula | C₁₈H₇D₆ClFN₃O₂ |

| Molecular Weight | Approximately 363.81 g/mol |

| Primary Application | Isotopic tracer and internal standard in mass spectrometry-based bioanalysis. |

Proposed Synthesis Pathway

A detailed, publicly available synthesis protocol for this compound is not available. However, based on established synthetic routes for Midazolam and its derivatives, a plausible pathway can be proposed. The synthesis would likely involve the initial construction of the deuterated benzodiazepine (B76468) ring system, followed by the formation of the imidazole (B134444) ring and subsequent oxidation to the N-oxides.

The synthesis can be conceptually divided into three main stages:

-

Formation of a Deuterated Benzodiazepine Intermediate: This stage involves the synthesis of a deuterated version of 2-amino-5-chloro-2'-fluorobenzophenone, a key precursor for the benzodiazepine ring.

-

Imidazobenzodiazepine Ring System Construction: The deuterated intermediate is then cyclized to form the core imidazobenzodiazepine structure.

-

Oxidation to the 2,5-Dioxide: The final step involves the oxidation of the nitrogen atoms at positions 2 and 5 of the imidazobenzodiazepine ring system to form the dioxide.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Adapted and Proposed)

The following are proposed, general experimental protocols adapted from known syntheses of Midazolam and related compounds. These protocols are for illustrative purposes and would require optimization for the synthesis of this compound.

Step 1: Synthesis of Deuterated 2-amino-5-chloro-2'-fluorobenzophenone

A suitable deuterated starting material, such as deuterated aniline, would be used in a multi-step synthesis to produce the deuterated benzophenone (B1666685) intermediate. The specific deuteration strategy would determine the positions of the deuterium atoms on the aromatic rings.

Step 2: Formation of the Deuterated Imidazobenzodiazepine Core

-

Reaction: A mixture of the deuterated 2-amino-5-chloro-2'-fluorobenzophenone, an amino acid derivative (e.g., glycine (B1666218) ethyl ester hydrochloride-d5), and a suitable solvent (e.g., pyridine) is heated under reflux.

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to yield the crude cyclized product.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Step 3: Oxidation to this compound

-

Reaction: The deuterated imidazobenzodiazepine is dissolved in a suitable solvent (e.g., dichloromethane). A solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent is added dropwise at a controlled temperature (e.g., 0 °C). The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate). The organic layer is washed with a basic solution (e.g., sodium bicarbonate) and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the resulting crude product is purified by recrystallization or column chromatography to yield this compound.

Characterization

The characterization of this compound would involve a combination of spectroscopic and spectrometric techniques to confirm its identity, purity, and isotopic enrichment.

Experimental Workflow for Characterization

References

An In-depth Technical Guide on the Physical and Chemical Properties of Midazolam 2,5-Dioxide-d6

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and applications of Midazolam 2,5-Dioxide-d6. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical Identity and Structural Characteristics

This compound is a deuterated stable isotope-labeled metabolite of Midazolam.[1] Its systematic IUPAC name is 8-chloro-3,4,4-trideuterio-6-(2-fluorophenyl)-2,5-dioxido-1-(trideuteriomethyl)imidazo[1,5-a][2][3]benzodiazepine-2,5-diium.[4] The deuterium (B1214612) atoms are strategically placed to serve as a reliable internal standard in quantitative bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for monitoring the metabolism of Midazolam.[4]

The key structural features include a benzodiazepine (B76468) core fused with an imidazo (B10784944) ring, a 2-fluorophenyl group at the 6-position, a chlorine atom at the 8-position, and two oxygen atoms forming the 2,5-dioxide configuration.[4]

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₇D₆ClFN₃O₂ | [1][4] |

| Molecular Weight | 363.81 g/mol | [1] |

| CAS Number | 1215321-98-4 | [1][4] |

| Appearance | Pale Yellow Solid | [1] |

| Storage Conditions | 2-8°C Refrigerator, Under inert atmosphere | [1] |

| Application | Labeled metabolite of Midazolam | [1] |

Synthesis and Manufacturing

The synthesis of Midazolam and its derivatives is a multi-step process. While a specific, detailed protocol for this compound is not publicly available, the general synthetic pathway involves several key stages. A plausible synthetic approach would involve the introduction of deuterium labels at an early stage in the synthesis of the Midazolam scaffold, followed by oxidation to form the 2,5-dioxide.

A generalized synthetic workflow for related compounds involves:

-

Nitroolefin Formation : The process often starts with an amino benzophenone (B1666685) precursor which undergoes nitration to form a nitro-nitrone intermediate. This intermediate is then reduced to an amine.[4]

-

Benzodiazepine Formation : The resulting amine intermediate undergoes cyclization to form the core benzodiazepine structure.[4]

-

Oxidation : The benzodiazepine intermediate is then oxidized to produce the final Midazolam derivative.[4] For the 2,5-dioxide, a suitable oxidizing agent would be employed to introduce the two oxygen atoms.

The following diagram illustrates a conceptual workflow for the synthesis and purification of a deuterated Midazolam derivative.

Caption: Conceptual workflow for the synthesis and purification of this compound.

Analytical and Pharmacological Applications

This compound is primarily utilized as an internal standard in bioanalytical methods, such as LC-MS/MS, for the accurate quantification of Midazolam and its metabolites in biological samples like plasma and urine.[4] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of pharmacokinetic and metabolic studies.[4]

The experimental workflow for a typical bioanalytical assay using this compound as an internal standard is depicted below.

Caption: Typical workflow for a bioanalytical assay using an internal standard.

Midazolam Metabolism

Midazolam undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4.[2][3][5][6] The major metabolic pathway is hydroxylation, leading to the formation of 1'-hydroxymidazolam (B1197787) and, to a lesser extent, 4-hydroxymidazolam.[2][5][6] These phase I metabolites can then undergo phase II metabolism through glucuronidation.[2][5] The formation of dioxide metabolites represents a minor pathway.

The metabolic pathway of Midazolam is illustrated in the following diagram.

Caption: Simplified metabolic pathway of Midazolam.

Experimental Protocols

General Protocol for Quantification of Midazolam in Plasma using LC-MS/MS with this compound as an Internal Standard:

-

Preparation of Standards and Quality Controls:

-

Prepare stock solutions of Midazolam and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of Midazolam.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

-

-

Sample Preparation:

-

To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (this compound).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for Midazolam and this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte (Midazolam) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Midazolam in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (1215321-98-4) for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics, Pharmacodynamics, and Side Effects of Midazolam: A Review and Case Example - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Midazolam 2,5-Dioxide-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Midazolam 2,5-Dioxide-d6, a deuterated analog of a midazolam metabolite. This document is intended for researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds in pharmacokinetic and metabolic studies.

Compound Overview

This compound is a stable isotope-labeled form of a potential N-oxide metabolite of Midazolam. Its primary application is as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, for the accurate quantification of midazolam and its metabolites in biological matrices. The deuterium (B1214612) labeling provides a distinct mass signature, allowing for differentiation from the endogenous, unlabeled analytes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 8-chloro-6-(2-fluorophenyl)-1-(methyl-d3)-4H-imidazo[1,5-a][1][2]diazepine-4,4-d2-2,5-dioxide |

| CAS Number | 1215321-98-4 |

| Molecular Formula | C₁₈H₇D₆ClFN₃O₂ |

| Molecular Weight | Approximately 363.81 g/mol |

| Appearance | Pale Yellow Solid |

| Storage Conditions | 2-8°C Refrigerator, Under inert atmosphere |

| Shipping Conditions | Ambient |

Suppliers and Pricing

This compound is available from several specialized chemical suppliers. Pricing is typically available upon request and may vary based on quantity and purity.

| Supplier | Contact Information |

| Pharmaffiliates | Website: --INVALID-LINK-- |

| LGC Standards | Website: --INVALID-LINK-- |

| VulcanChem | Website: --INVALID-LINK-- |

| MedchemExpress | Website: --INVALID-LINK-- |

| Clearsynth | Website: --INVALID-LINK-- |

Synthesis and Isotopic Labeling

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, the synthesis of related compounds, such as Midazolam and its N-oxides, has been described.

The general synthesis of Midazolam involves a multi-step process culminating in the formation of the imidazobenzodiazepine ring system. The formation of N-oxides, such as the 5-oxide, can be achieved through the oxidation of the corresponding benzodiazepine (B76468) precursor using an oxidizing agent like m-chloroperbenzoic acid.

It is hypothesized that the synthesis of this compound would involve a similar synthetic route, incorporating deuterated starting materials or reagents at appropriate steps to introduce the six deuterium atoms. For instance, (methyl-d3)-containing precursors would be used to label the methyl group, and deuterated reagents would be employed for the introduction of deuterium at the C4 position of the benzodiazepine ring. The dioxide formation would likely involve a controlled oxidation process.

Role in Midazolam Metabolism

Midazolam is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) and 3A5 enzymes.[3] The major metabolic pathway is hydroxylation at the 1'- and 4-positions, forming 1'-hydroxymidazolam (B1197787) and 4-hydroxymidazolam (B1200804), respectively.[3] These active metabolites are then rapidly conjugated with glucuronic acid to form inactive glucuronides, which are excreted in the urine.[3] While N-oxidation is a known metabolic pathway for many benzodiazepines, the formation of a 2,5-dioxide of Midazolam is not considered a major metabolic route. Therefore, this compound serves as a synthetic, labeled analog for analytical purposes rather than a direct tracer of a primary metabolic pathway.

Primary metabolic pathway of Midazolam.

Experimental Protocols: Application in LC-MS/MS

This compound is an ideal internal standard for the quantification of Midazolam and its primary metabolites in biological samples due to its similar chemical properties and distinct mass. Below is a generalized experimental protocol for its use.

Sample Preparation

-

Spiking: To a known volume of biological matrix (e.g., plasma, urine), add a precise amount of this compound solution in a suitable solvent (e.g., methanol (B129727), acetonitrile) to achieve a final concentration within the linear range of the assay.

-

Protein Precipitation: For plasma samples, precipitate proteins by adding a threefold volume of cold acetonitrile (B52724). Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (Alternative): As an alternative to protein precipitation, perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex to ensure thorough mixing, centrifuge to separate the phases, and then carefully collect the organic layer.

-

Evaporation and Reconstitution: Evaporate the supernatant or the collected organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed. The gradient is optimized to achieve good separation of the analytes from matrix components.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.

-

Injection Volume: Typically 5-10 µL of the reconstituted sample is injected.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Midazolam, its metabolites, and this compound are monitored.

-

Data Analysis: The peak area ratio of the analyte to the internal standard (this compound) is used to construct a calibration curve from which the concentration of the analyte in the unknown samples is determined.

-

General workflow for LC-MS/MS analysis.

Conclusion

This compound is a valuable tool for researchers in the fields of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the reliability and accuracy of quantitative data for Midazolam and its metabolites. While detailed synthetic procedures are proprietary to the manufacturers, its commercial availability allows for its direct implementation in bioanalytical workflows. This guide provides a foundational understanding for the effective utilization of this stable isotope-labeled compound in a research setting.

References

- 1. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, 1'-hydroxymidazolam, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A highly sensitive LC-MS-MS assay for analysis of midazolam and its major metabolite in human plasma: applications to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Pharmacodynamics, and Side Effects of Midazolam: A Review and Case Example - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Labeling of Midazolam and its Metabolites: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides an in-depth overview of the isotopic labeling of the short-acting benzodiazepine (B76468), Midazolam, and its primary metabolites. While the specific isotopically labeled compound "Midazolam 2,5-Dioxide-d6" is not documented in the reviewed literature, this guide will focus on established methods for the synthesis and analysis of other isotopically labeled forms of Midazolam, such as deuterated and Carbon-13 labeled analogues. The principles and methodologies described herein are fundamental to the use of isotopically labeled compounds in drug metabolism and pharmacokinetic (DMPK) studies.

Isotopic labeling is a critical tool in drug development, enabling researchers to trace the metabolic fate of a drug and its metabolites.[1][2] The use of stable isotopes like deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) allows for the differentiation of the administered drug from its endogenous counterparts and facilitates accurate quantification in biological matrices.[3][4] Deuterated drugs, in particular, have gained significant attention for their potential to improve the pharmacokinetic profiles of parent compounds.[3]

Metabolism of Midazolam

Midazolam is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes.[5][6] The major metabolic pathways are hydroxylation at the 1- and 4-positions, forming 1-hydroxymidazolam and 4-hydroxymidazolam, respectively.[6][7] These hydroxylated metabolites can then undergo Phase II metabolism, specifically glucuronidation, mediated by UGT1A4.[5][6] An understanding of this metabolic pathway is crucial for designing isotopically labeled tracers for DMPK studies.

Caption: Metabolic pathway of Midazolam.

Synthesis of Isotopically Labeled Midazolam

The synthesis of isotopically labeled Midazolam often involves a convergent synthesis strategy, which allows for the introduction of the isotopic label at a late stage, maximizing the efficiency of using expensive labeled reagents.[8] A common precursor for the synthesis is a benzodiazepine intermediate that can be cyclized to form the imidazole (B134444) ring of Midazolam.

One reported method for the synthesis of [¹³C₃]midazolam involves the reaction of a labeled intermediate with ethyl imidate hydrochlorides to form the key imidazoline (B1206853) ring.[8] While specific protocols for the synthesis of deuterated Midazolam are not extensively detailed in the provided literature, general methods for preparing deuterated compounds often involve the use of deuterated reagents or catalysts in the final synthetic steps.[3][9]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of isotopically labeled Midazolam.

Caption: General workflow for labeled Midazolam synthesis.

Experimental Protocols

While a specific protocol for "this compound" is unavailable, a representative protocol for the synthesis of a related impurity provides insight into the chemical transformations involved in modifying the Midazolam core structure.

Synthesis of 8-Chloro-6-(2-fluorophenyl)-1-methyl-6H-imidazo[1,5-a][5][6]-benzodiazepine (IMP 2) [10]

-

A mixture of Midazolam (15.0 g, 0.05 mol), dichloromethane (B109758) (180 mL), and potassium tert-butoxide (6 g) is stirred and cooled to -30 °C.

-

The dark mixture is acidified with glacial acetic acid (30 mL) and poured into water (500 mL).

-

Dichloromethane (250 mL) is added, and the mixture is neutralized with sodium bicarbonate.

-

The organic layer is collected, and the aqueous phase is extracted with dichloromethane (250 mL).

-

The combined organic layers are dried and evaporated to yield the crude product.

-

Further purification can be achieved by column chromatography.

Analytical Methods

The analysis of Midazolam and its isotopically labeled metabolites is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection.[11][12][13] These methods allow for the separation and quantification of the parent drug and its metabolites in various biological matrices.

Quantitative Data Summary

The following table summarizes key quantitative parameters from analytical methods developed for Midazolam and its related substances.

| Parameter | Value | Method | Reference |

| Limit of Quantitation (LOQ) | 0.02% for most impurities | RP-HPLC | [12] |

| 0.09% for impurity A | RP-HPLC | [12] | |

| Recovery | 97-101% | RP-HPLC | [12] |

| Precision (RSD) | < 1% | RP-HPLC | [12] |

| [¹³C₃]midazolam Overall Yield | 25.5% | Convergent Synthesis | [8] |

| 1'-hydroxy-[¹³C₃]midazolam Overall Yield | 14.2% | Convergent Synthesis | [8] |

Conclusion

While direct information on the isotopic labeling of this compound is not currently available in the scientific literature, the principles and methodologies for the synthesis and analysis of other isotopically labeled Midazolam compounds are well-established. The use of convergent synthesis strategies allows for the efficient incorporation of stable isotopes, and robust analytical methods like HPLC-MS enable their accurate quantification. These techniques are indispensable for conducting modern drug metabolism and pharmacokinetic studies, providing crucial data for the development of new and safer medicines. Further research into the synthesis of novel labeled metabolites of Midazolam will continue to advance our understanding of its disposition in the body.

References

- 1. Documents download module [ec.europa.eu]

- 2. The use of isotopes in the determination of absolute bioavailability of drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN113149914A - Preparation method of defluorinated impurity of midazolam intermediate - Google Patents [patents.google.com]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. No evidence of a genetic polymorphism in the oxidative metabolism of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. farmaciajournal.com [farmaciajournal.com]

An In-depth Technical Guide on the Metabolic Pathways of Midazolam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of Midazolam, a short-acting benzodiazepine. The primary focus is on the well-established routes of biotransformation, including hydroxylation and subsequent glucuronidation, which are critical for its clearance and pharmacological activity. This document synthesizes quantitative data, details experimental protocols for studying Midazolam metabolism, and presents visual representations of the metabolic pathways. It is important to note at the outset that a thorough review of the scientific literature reveals no evidence for a metabolic pathway leading to a "2,5-Dioxide" metabolite of Midazolam. The commercially available "Midazolam 2,5-Dioxide-d6" is understood to be a synthetic, deuterated internal standard for use in analytical quantification, not a known biological metabolite.

Introduction to Midazolam Metabolism

Midazolam is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A (CYP3A) subfamily of enzymes, with CYP3A4 being the major contributor.[1][2] The metabolism of Midazolam is characterized by two main phases:

-

Phase I Metabolism (Oxidation): This involves the hydroxylation of the parent drug to form active and inactive metabolites.

-

Phase II Metabolism (Conjugation): The hydroxylated metabolites are then conjugated with glucuronic acid, rendering them more water-soluble for excretion.

The primary and pharmacologically active metabolite of Midazolam is 1'-hydroxymidazolam (B1197787), which contributes significantly to the overall clinical effect of the drug.[1][2] Other minor metabolites, such as 4-hydroxymidazolam (B1200804) and a dihydroxy derivative, have also been identified.[2]

Established Metabolic Pathways of Midazolam

The biotransformation of Midazolam follows a well-documented sequence of reactions, as detailed below.

Phase I: Hydroxylation

The initial and rate-limiting step in Midazolam metabolism is the hydroxylation at the 1'- and 4-positions of the molecule.

-

Formation of 1'-hydroxymidazolam: This is the major metabolic pathway, accounting for approximately 60-70% of the biotransformation of Midazolam.[2] This reaction is predominantly catalyzed by CYP3A4 and to a lesser extent by CYP3A5.[1][2] The resulting metabolite, 1'-hydroxymidazolam, is pharmacologically active.[1]

-

Formation of 4-hydroxymidazolam: This is a minor pathway, producing a metabolite with negligible pharmacological activity.[2]

-

Formation of 1',4-dihydroxymidazolam: A dihydroxy metabolite has also been detected in small amounts.[2]

Phase II: Glucuronidation

Following hydroxylation, the metabolites undergo conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This phase II reaction increases the water solubility of the metabolites, facilitating their renal excretion. The primary UGTs involved are UGT1A4, UGT2B4, and UGT2B7.[2]

Visualization of the Metabolic Pathway

The following diagram illustrates the established metabolic pathway of Midazolam.

Caption: Established metabolic pathway of Midazolam.

Quantitative Data on Midazolam Metabolism

The following table summarizes key quantitative parameters related to the metabolism of Midazolam.

| Parameter | Value | Reference |

| Metabolite Formation | ||

| 1'-hydroxymidazolam | 60-70% of biotransformation | [2] |

| 4-hydroxymidazolam | ~5% of biotransformation | [2] |

| Pharmacokinetic Parameters | ||

| Midazolam Bioavailability (oral) | ~44% | [2] |

| Midazolam Protein Binding | ~94% | [2] |

| 1'-hydroxymidazolam to Midazolam AUC ratio | Varies with administration route | |

| Enzyme Kinetics (in vitro) | ||

| Midazolam Km for 1'-hydroxylation (HLM) | ~2.7 - 5.3 µM | |

| Midazolam Vmax for 1'-hydroxylation (HLM) | Varies |

Note: HLM - Human Liver Microsomes, AUC - Area Under the Curve. Values can vary significantly between individuals and studies.

Experimental Protocols for Studying Midazolam Metabolism

The investigation of Midazolam metabolism typically involves in vitro and in vivo studies. Below are generalized protocols for key experiments.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This is a common method to study the phase I metabolism of drugs.

Objective: To determine the kinetics of 1'- and 4-hydroxymidazolam formation.

Materials:

-

Human liver microsomes (pooled)

-

Midazolam stock solution

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Ice-cold acetonitrile (B52724) or other organic solvent for quenching

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each tube contains phosphate buffer, HLM, and Midazolam at various concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 10-30 minutes), ensuring linear metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also precipitates the proteins.

-

Sample Preparation: Centrifuge the tubes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to HPLC vials for analysis by a validated LC-MS/MS method to quantify the concentrations of Midazolam, 1'-hydroxymidazolam, and 4-hydroxymidazolam.

Data Analysis:

-

Calculate the rate of metabolite formation.

-

Plot the rate of formation against the substrate concentration to determine Michaelis-Menten kinetic parameters (Km and Vmax).

Experimental Workflow for In Vitro Metabolism

Caption: In vitro Midazolam metabolism workflow.

The Case of 2,5-Dioxide-d6: An Analytical Standard

As stated previously, extensive searches of the scientific literature did not yield any evidence of a metabolic pathway for the formation of a 2,5-Dioxide metabolite of Midazolam. The compound "this compound" is commercially available and is described as a "labelled metabolite of Midazolam". The "d6" designation indicates that the molecule contains six deuterium (B1214612) atoms, a common practice for creating stable isotope-labeled internal standards for use in quantitative mass spectrometry-based assays.

It is therefore concluded that This compound is a synthetic derivative and not a known human metabolite of Midazolam. Its utility lies in its application as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of Midazolam and its known metabolites.

Conclusion

The metabolic pathway of Midazolam is well-characterized and primarily involves hydroxylation by CYP3A enzymes to form 1'-hydroxymidazolam and 4-hydroxymidazolam, followed by glucuronidation. This guide has provided a detailed overview of these pathways, including quantitative data and experimental protocols for their investigation. While the compound "this compound" exists as a commercial product, there is no scientific evidence to support its formation as a biological metabolite. Researchers and drug development professionals should focus on the established pathways when considering the metabolism and potential drug-drug interactions of Midazolam.

References

The Role of CYP3A4/5 in Midazolam Metabolism: A Focus on Hydroxylation Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Midazolam, a short-acting benzodiazepine, is extensively metabolized in the liver and intestine, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics, and their activity is a critical determinant of midazolam's pharmacokinetic profile. The primary metabolic pathways involve hydroxylation at the 1'- and 4-positions of the midazolam molecule, leading to the formation of 1'-hydroxymidazolam (B1197787) and 4-hydroxymidazolam (B1200804). Subsequent glucuronidation of these metabolites facilitates their excretion.

This technical guide provides a comprehensive overview of the established roles of CYP3A4 and CYP3A5 in the metabolism of midazolam. It details the primary metabolic pathways, presents quantitative data on enzyme kinetics, and outlines typical experimental protocols for studying midazolam metabolism in vitro.

Crucially, a thorough review of the scientific literature reveals no evidence for the formation of "Midazolam 2,5-Dioxide" or its deuterated analog, "Midazolam 2,5-Dioxide-d6," as a metabolite of midazolam through the action of CYP3A4, CYP3A5, or any other metabolic enzyme. The term "benzodiazepine-5-oxide" is associated with chemical synthesis precursors of midazolam, not its metabolic products. Therefore, this guide will focus on the scientifically validated metabolic pathways of midazolam.

Introduction to Midazolam Metabolism and the CYP3A Subfamily

Midazolam is a widely used sedative and anxiolytic agent. Its clinical efficacy and safety are highly dependent on its rapid and extensive metabolism. The cytochrome P450 3A (CYP3A) subfamily, particularly CYP3A4 and CYP3A5, are the principal enzymes responsible for the phase I metabolism of midazolam.

-

CYP3A4: This is the most abundant CYP450 enzyme in the human liver and intestine, playing a major role in the metabolism of over 50% of clinically used drugs.

-

CYP3A5: This enzyme is polymorphically expressed, with a significant portion of the population being non-expressers. In individuals who do express CYP3A5, it can contribute significantly to overall CYP3A activity.

The metabolism of midazolam by CYP3A4 and CYP3A5 is a key area of study in drug development and clinical pharmacology due to the potential for drug-drug interactions and the influence of genetic polymorphisms on drug response.

Established Metabolic Pathways of Midazolam by CYP3A4/5

The primary metabolic transformation of midazolam by CYP3A4 and CYP3A5 is hydroxylation. This process introduces a hydroxyl group onto the midazolam molecule, increasing its water solubility and preparing it for phase II conjugation reactions.

The two main hydroxylation products are:

-

1'-hydroxymidazolam (α-hydroxymidazolam): This is the major metabolite and is pharmacologically active, although it is rapidly glucuronidated and cleared.

-

4-hydroxymidazolam: This is a minor metabolite with significantly less pharmacological activity compared to the parent drug and 1'-hydroxymidazolam.

A dihydroxy metabolite, 1,4-dihydroxymidazolam , has also been identified in some studies, though it is formed in much smaller quantities.

The metabolic pathway can be visualized as follows:

Quantitative Analysis of Midazolam Hydroxylation by CYP3A4 and CYP3A5

Numerous in vitro studies have characterized the kinetics of midazolam hydroxylation by recombinant CYP3A4 and CYP3A5, as well as in human liver microsomes (HLMs). The following tables summarize representative kinetic parameters. It is important to note that these values can vary between studies due to differences in experimental conditions.

Table 1: Michaelis-Menten Kinetic Parameters for 1'-hydroxymidazolam Formation

| Enzyme Source | Km (μM) | Vmax (pmol/min/pmol CYP) | Reference |

| Recombinant CYP3A4 | 2.5 - 10 | 5 - 20 | [1][2] |

| Recombinant CYP3A5 | 5 - 25 | 10 - 40 | [1][2] |

| Human Liver Microsomes | 2 - 8 | (varies with CYP3A4/5 content) | [1][3] |

Table 2: Michaelis-Menten Kinetic Parameters for 4-hydroxymidazolam Formation

| Enzyme Source | Km (μM) | Vmax (pmol/min/pmol CYP) | Reference |

| Recombinant CYP3A4 | 30 - 100 | 1 - 5 | [1][4] |

| Recombinant CYP3A5 | 50 - 150 | 1 - 8 | [1][4] |

| Human Liver Microsomes | 40 - 120 | (varies with CYP3A4/5 content) | [1][3] |

Note: Km (Michaelis constant) represents the substrate concentration at half-maximal velocity and is an indicator of enzyme-substrate affinity. Vmax (maximum velocity) represents the maximum rate of reaction.

Experimental Protocols for In Vitro Midazolam Metabolism Assays

The following provides a generalized methodology for assessing the metabolism of midazolam in vitro using human liver microsomes or recombinant CYP enzymes.

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of 1'- and 4-hydroxymidazolam.

Materials:

-

Human Liver Microsomes (HLMs) or recombinant human CYP3A4/CYP3A5 co-expressed with cytochrome P450 reductase

-

Midazolam

-

1'-hydroxymidazolam and 4-hydroxymidazolam analytical standards

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis (e.g., deuterated midazolam or a related compound)

-

LC-MS/MS system

Experimental Workflow:

Detailed Incubation Procedure:

-

Preparation of Incubation Mixtures: In a microcentrifuge tube, combine potassium phosphate buffer (e.g., 50 mM, pH 7.4), MgCl2 (e.g., 5 mM), and the enzyme source (HLMs at a final protein concentration of e.g., 0.25 mg/mL, or recombinant CYP at a specific pmol concentration).

-

Substrate Addition: Add midazolam at a range of concentrations (e.g., 0 to 400 μM) to the incubation mixtures.

-

Pre-incubation: Pre-incubate the mixtures for a short period (e.g., 5 minutes) at 37°C to allow the substrate to equilibrate with the enzyme.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time that is within the linear range of metabolite formation (typically 5-15 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins. An internal standard should be included in the termination solution for accurate quantification.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to separate and quantify the parent drug and its metabolites.

-

Data Analysis: Construct standard curves for each metabolite to determine their concentrations in the samples. Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

CYP3A4 and CYP3A5 are unequivocally the primary enzymes responsible for the oxidative metabolism of midazolam. Their activity leads to the formation of 1'-hydroxymidazolam and 4-hydroxymidazolam. A comprehensive search of the scientific literature does not support the formation of a "Midazolam 2,5-Dioxide" metabolite, deuterated or otherwise, through enzymatic pathways. The quantitative data and experimental protocols provided herein are based on the well-established hydroxylation pathways and serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. It is recommended that any future research on midazolam metabolism continues to focus on these validated pathways.

References

- 1. Homotropic Cooperativity of Midazolam Metabolism by Cytochrome P450 3A4: Insight from Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homotropic Cooperativity of Midazolam Metabolism by Cytochrome P450 3A4: Insight from Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP3A5-mediated metabolism of midazolam in recombinant systems is highly sensitive to NADPH-cytochrome P450 reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. farmaciajournal.com [farmaciajournal.com]

Methodological & Application

Application Notes and Protocols for the Use of Midazolam 2,5-Dioxide-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Midazolam, a short-acting benzodiazepine, is extensively used in clinical practice for sedation and as a probe for cytochrome P450 3A4 (CYP3A4) activity. Accurate quantification of midazolam and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug-drug interaction assessments, and clinical monitoring. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[1] Midazolam 2,5-Dioxide-d6 is a deuterated analog of a midazolam metabolite, designed for use as an internal standard in the quantification of midazolam and its related compounds. Its molecular formula is C₁₈H₇D₆ClFN₃O₂ with a molecular weight of 363.11 g/mol .[2] The deuterium (B1214612) labeling provides a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its chemical properties ensure it behaves similarly to the analyte during extraction and chromatography.[2]

Principle of Use as an Internal Standard

This compound is employed as an internal standard to enhance the accuracy and precision of quantitative LC-MS/MS assays.[2] By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response can be corrected. The analyte concentration is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratiometric measurement significantly improves the reliability of the results by minimizing the impact of matrix effects, such as ion suppression or enhancement.[2]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the analysis of midazolam and its metabolites in human plasma.

Materials:

-

Human plasma samples

-

This compound internal standard working solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Sample Preparation: Supported Liquid Extraction (SLE)

This protocol offers a cleaner sample extract compared to protein precipitation.

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

0.5 M Ammonium hydroxide (B78521) (NH₄OH)

-

Ethyl acetate (B1210297), HPLC grade

-

Supported Liquid Extraction plate (e.g., 96-well format)

-

Collection plate

-

Vortex mixer

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., 50:50 methanol:water)

Procedure:

-

To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.

-

Add 100 µL of 0.5 M NH₄OH and vortex to mix.

-

Load the entire sample onto the SLE plate.

-

Allow the sample to absorb for 5 minutes.

-

Add 500 µL of ethyl acetate to the SLE plate and allow it to percolate for 5 minutes.

-

Apply a second aliquot of 500 µL of ethyl acetate and allow it to percolate for another 5 minutes, collecting the eluate in a collection plate.

-

Evaporate the collected eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.

-

The sample is now ready for LC-MS/MS injection.

LC-MS/MS Analysis

Liquid Chromatography Conditions (Illustrative Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm)[3]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol[3]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL[3]

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 20% B

-

3.6-5.0 min: 20% B

-

Mass Spectrometry Conditions (Illustrative Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical for this compound):

-

Note: The exact m/z transitions for this compound would need to be determined empirically. The precursor ion would be based on its molecular weight (363.11 g/mol ) + H⁺. Product ions would be determined by fragmentation analysis.

-

Midazolam: Q1: 326.1 m/z -> Q3: 291.1 m/z

-

1'-hydroxymidazolam: Q1: 342.1 m/z -> Q3: 324.1 m/z

-

This compound (IS): Q1: 364.1 m/z -> Q3: [Product Ion m/z]

-

Data Presentation

The following tables summarize representative quantitative data for an LC-MS/MS assay for midazolam and its primary metabolite, 1'-hydroxymidazolam, using a deuterated internal standard. The data is illustrative and based on typical performance characteristics of such assays.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

| Midazolam | 0.1 - 250 | > 0.995 |

| 1'-hydroxymidazolam | 0.1 - 250 | > 0.995 |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |

| Midazolam | LLOQ | 0.1 | 98.5 | 6.8 | 102.1 | 8.5 |

| Low | 0.3 | 101.2 | 4.5 | 99.8 | 6.2 | |

| Mid | 50 | 97.9 | 3.1 | 100.5 | 4.1 | |

| High | 200 | 103.4 | 2.5 | 101.9 | 3.7 | |

| 1'-hydroxymidazolam | LLOQ | 0.1 | 102.3 | 7.2 | 104.5 | 9.1 |

| Low | 0.3 | 99.1 | 5.1 | 101.3 | 7.3 | |

| Mid | 50 | 100.8 | 3.8 | 98.7 | 5.5 | |

| High | 200 | 98.2 | 2.9 | 99.6 | 4.8 |

Data is illustrative and based on typical bioanalytical method validation results.

Table 3: Recovery and Matrix Effect

| Analyte | QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Midazolam | Low (0.3) | 92.5 | 95.8 |

| High (200) | 94.1 | 97.2 | |

| 1'-hydroxymidazolam | Low (0.3) | 89.8 | 93.4 |

| High (200) | 91.5 | 94.9 | |

| This compound (IS) | - | 93.2 | 96.5 |

Data is illustrative. Recovery is determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples. Matrix effect is assessed by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

Mandatory Visualizations

Caption: Experimental workflow for the quantification of midazolam.

Caption: Rationale for using a deuterated internal standard.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Midazolam in Human Plasma Using a Novel Deuterated Metabolite Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Midazolam in human plasma. The method employs a novel stable isotope-labeled internal standard, Midazolam 2,5-Dioxide-d6, to ensure high accuracy and precision. A streamlined solid-phase extraction (SPE) protocol is utilized for sample clean-up, followed by rapid chromatographic separation on a C18 column. This method is ideally suited for pharmacokinetic studies, drug-drug interaction assessments, and other clinical and preclinical research applications requiring reliable Midazolam quantification.

Introduction

Midazolam, a short-acting benzodiazepine, is widely used as a sedative, anxiolytic, and anesthetic agent.[1][2] Due to its extensive and rapid metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, Midazolam serves as a probe substrate for assessing CYP3A4 activity in vivo.[3][4] Accurate quantification of Midazolam in biological matrices is therefore crucial for pharmacokinetic and drug-drug interaction studies.[2][4]

LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the assay. This application note describes a method utilizing this compound, a deuterated metabolite of Midazolam, as the internal standard. The structural similarity and co-elution with the analyte ensure reliable quantification.

Materials and Methods

Chemicals and Reagents

-

Midazolam (≥98% purity)

-

This compound (≥98% purity, as internal standard)[6]

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (≥99% purity)

-

Human plasma (K2EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[7]

Equipment

-

Liquid Chromatograph (e.g., Shimadzu UFLC, Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., SCIEX API 5000, Waters Xevo TQ-S)[7][8]

-

Analytical column (e.g., Agilent Eclipse Plus C18, 4.6 x 50 mm, 3.5 µm)[2]

-

Nitrogen evaporator

-

Centrifuge

-

Vortex mixer

Preparation of Stock and Working Solutions

-

Midazolam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Midazolam in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Midazolam stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution in 50:50 (v/v) methanol:water.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard spiking solution (100 ng/mL). Vortex for 10 seconds.

-

Acidification: Add 200 µL of 4% phosphoric acid in water and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[7]

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Caption: Solid-Phase Extraction (SPE) workflow for Midazolam from plasma.

LC-MS/MS Conditions

-

LC System: UPLC System

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

| Time (min) | %B |

| 0.0 | 20 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 20 |

| 4.0 | 20 |

-

Mass Spectrometer: Triple Quadrupole

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Midazolam | 326.1 | 291.1 | 35 |

| This compound (IS) | 364.1 | 329.1 | 38 |

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of Midazolam to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was used.

| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 0.1 (LLOQ) | 98.5 | 6.8 |

| 0.2 | 101.2 | 5.2 |

| 1.0 | 100.5 | 3.1 |

| 5.0 | 99.8 | 2.5 |

| 20.0 | 102.1 | 1.8 |

| 50.0 | 98.9 | 2.2 |

| 100.0 | 99.5 | 1.5 |

| 200.0 (ULOQ) | 100.8 | 2.0 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (Low, Medium, High, and LLOQ) on three separate days.

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 0.1 | 97.8 | 7.2 | 98.2 | 8.1 |

| Low | 0.3 | 102.5 | 4.5 | 101.7 | 5.3 |

| Medium | 15 | 99.2 | 2.8 | 100.1 | 3.5 |

| High | 150 | 101.0 | 2.1 | 100.5 | 2.9 |

Signaling Pathways and Logical Relationships

Caption: Simplified metabolic pathway of Midazolam.[3][9][10][11]

Caption: Logical relationship for quantification using an internal standard.

Conclusion

This application note presents a highly sensitive and robust LC-MS/MS method for the quantification of Midazolam in human plasma. The use of the novel deuterated internal standard, this compound, coupled with an efficient SPE sample preparation protocol, provides excellent accuracy and precision. The method is suitable for a wide range of research applications requiring reliable measurement of Midazolam concentrations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. frontagelab.com [frontagelab.com]

- 3. Midazolam is metabolized by at least three different cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An ultra-sensitive LC-MS/MS method to determine midazolam levels in human plasma: development, validation and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A highly sensitive LC-MS-MS assay for analysis of midazolam and its major metabolite in human plasma: applications to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. waters.com [waters.com]

- 8. medpace.com [medpace.com]

- 9. Pharmacokinetics, Pharmacodynamics, and Side Effects of Midazolam: A Review and Case Example [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: Quantification of Midazolam and its Metabolites using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of midazolam and its primary metabolites, 1'-hydroxymidazolam (B1197787) and 4-hydroxymidazolam (B1200804), in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a deuterated internal standard, providing high sensitivity and selectivity for pharmacokinetic and drug metabolism studies. While this protocol is based on methods using common deuterated midazolam analogs, it is suitable for adaptation with Midazolam 2,5-Dioxide-d6.

Introduction

Midazolam is a short-acting benzodiazepine (B76468) widely used as a sedative and anxiolytic.[1] It is extensively metabolized in the liver and gut, primarily by the cytochrome P450 3A4 and 3A5 (CYP3A4/5) enzymes.[2][3] The principal metabolic pathway involves hydroxylation to form active metabolites, mainly 1'-hydroxymidazolam, and to a lesser extent, 4-hydroxymidazolam.[2][3] These metabolites are subsequently conjugated with glucuronic acid for excretion. Due to its significant first-pass metabolism and reliance on CYP3A enzymes, midazolam is a commonly used probe substrate to investigate the activity of this enzyme system and potential drug-drug interactions.[4]

Accurate and sensitive quantification of midazolam and its hydroxylated metabolites is crucial for pharmacokinetic studies, drug development, and clinical research. This application note details a validated LC-MS/MS method for their simultaneous determination in human plasma, employing a stable isotope-labeled internal standard for optimal accuracy and precision.

Metabolic Pathway of Midazolam

Midazolam undergoes oxidative metabolism primarily by CYP3A4/5 enzymes, leading to the formation of two major hydroxylated metabolites. The subsequent phase II reaction involves glucuronidation of the hydroxylated metabolites by UDP-glucuronosyltransferases (UGTs).

Experimental Protocol

This protocol is adapted from established and validated LC-MS/MS methods for the analysis of midazolam and its metabolites.[5][6]

Materials and Reagents

-

Midazolam, 1'-hydroxymidazolam, and 4-hydroxymidazolam reference standards

-

This compound (or other suitable deuterated midazolam internal standard)

-

LC-MS/MS grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Ammonium acetate

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

96-well collection plates

-

Analytical column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of midazolam, 1'-hydroxymidazolam, 4-hydroxymidazolam, and the internal standard (IS) in methanol.

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

-

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards and at least three levels of quality control samples (low, medium, and high).

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Example):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Midazolam | 326.1 | 291.1 |

| 1'-hydroxymidazolam | 342.1 | 324.1 |

| 4-hydroxymidazolam | 342.1 | 203.1 |

| This compound (IS) | To be determined | To be determined |

Note: The exact MRM transitions for this compound should be optimized by direct infusion of the standard.

Quantitative Data Summary

The following tables summarize typical performance characteristics for a validated LC-MS/MS method for the quantification of midazolam and its metabolites.

Table 1: Calibration Curve and LLOQ

| Analyte | Calibration Range (ng/mL) | Linearity (r²) | LLOQ (ng/mL) |

| Midazolam | 0.1 - 100 | > 0.99 | 0.1 |

| 1'-hydroxymidazolam | 0.1 - 100 | > 0.99 | 0.1 |

| 4-hydroxymidazolam | 0.1 - 100 | > 0.99 | 0.1 |

Table 2: Accuracy and Precision

| Analyte | QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Midazolam | Low | 0.3 | 98.5 | 5.2 |

| Mid | 15 | 101.2 | 3.8 | |

| High | 75 | 99.1 | 4.1 | |

| 1'-hydroxymidazolam | Low | 0.3 | 102.3 | 6.1 |

| Mid | 15 | 99.8 | 4.5 | |

| High | 75 | 100.5 | 3.9 | |

| 4-hydroxymidazolam | Low | 0.3 | 97.9 | 7.3 |

| Mid | 15 | 103.1 | 5.5 | |

| High | 75 | 101.8 | 4.8 |

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the simultaneous quantification of midazolam and its major metabolites in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for a variety of research and drug development applications, including pharmacokinetic modeling and the assessment of CYP3A4/5 activity. The protocol can be readily adapted for use with this compound as the internal standard.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, 1'-hydroxymidazolam, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Quantification of Midazolam in Human Plasma using Midazolam-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Midazolam, a short-acting benzodiazepine, is widely utilized for its sedative, anxiolytic, and amnestic properties in clinical settings.[1][2] It is frequently used for procedural sedation, anesthesia induction, and managing seizures.[1] The metabolism of midazolam is primarily mediated by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) enzymes in the liver, making it a sensitive probe for assessing the activity of these enzymes in drug-drug interaction studies.[3][4][5] Accurate and reliable quantification of midazolam in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

This document provides a detailed protocol for the determination of midazolam in human plasma samples using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Midazolam-d6 as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.

Mechanism of Action and Metabolism

Midazolam exerts its effects by binding to the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[6] This allosteric binding enhances the affinity of the receptor for its endogenous ligand, GABA, leading to an increased influx of chloride ions into the neuron.[6] The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effect of GABA, leading to sedation, anxiolysis, and muscle relaxation.[6]